5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one
Description
The compound 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one features a fused thieno[2,3-d]pyrimidin-4-one core, substituted with ethyl, methyl, and 4-hydroxy-2-methylphenyl groups. While direct synthesis or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds 9a, 7a, and others from the thieno[2,3-d]pyrimidinone family) suggest synthesis via sodium hydrogensulfide-mediated cyclization of pyrimidine precursors . Key functional groups, such as the 4-hydroxyphenyl moiety, may influence solubility and hydrogen-bonding capacity compared to alkylthio or amino substituents in related derivatives.
Properties
IUPAC Name |
5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-11-9(3)22-14-13(11)15(20)18(16(21)17-14)12-6-5-10(19)7-8(12)2/h5-7,19H,4H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXURMJCJFVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenolic and ethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectroscopic Differences
The target compound shares its core with analogs like 9a and 7a , but differs in substituents (Table 1).
Table 1: Comparison of Key Structural and Spectroscopic Features
*Inferred based on structural similarity; †Predicted for phenolic OH.
Key Observations:
- Hydrogen Bonding: The target’s 4-hydroxyphenyl group likely enhances water solubility compared to the alkylthio groups in 9a or dimethylamino in 7a, as seen in IR spectra (broad OH stretch ~3400 cm⁻¹) .
- Electronic Environment: The thieno[2,3-d]pyrimidinone core’s sulfur atoms may stabilize π-π stacking interactions, differing from the oxygen-rich dihydropyridone in 4h .
Pharmacological Implications (Hypothetical)
While biological data for the target compound are unavailable, trends from analogs suggest:
- Alkylthio vs. Hydroxyl Groups : Sulfur-containing substituents (e.g., in 9a ) often improve membrane permeability, whereas hydroxyl groups (as in the target) may enhance target binding but reduce bioavailability .
- Core Modifications: Thieno[2,3-d]pyrimidinones generally exhibit better metabolic stability than dihydropyridones (e.g., 4h) due to reduced ring strain and sulfur’s electron-withdrawing effects .
Biological Activity
5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thieno[2,3-d]pyrimidines and features a thioxo group that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions that create the thieno[2,3-d]pyrimidine core followed by the introduction of various functional groups, including phenolic and ethyl groups. The reaction conditions often require strong acids or bases and specific catalysts to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action is believed to involve interaction with bacterial enzymes or receptors, potentially inhibiting their function through redox reactions facilitated by the thioxo group and hydrogen bonding through the phenolic moiety .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been tested against fungal species such as:
- Candida albicans
- Aspergillus niger
The results indicate that it can inhibit fungal growth effectively, suggesting its potential as a therapeutic agent in treating fungal infections .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on microbial enzymes, preventing substrate access.
- Redox Reactions : The thioxo group can participate in redox reactions that alter the redox state of microbial cells.
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antimicrobial Studies : In a study comparing several derivatives of thieno[2,3-d]pyrimidines, 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl showed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like norfloxacin .
- Fungal Inhibition : Another investigation highlighted its antifungal properties against clinically relevant strains of fungi. The compound exhibited comparable efficacy to established antifungal agents, indicating its potential as a new therapeutic option for fungal infections .
Data Summary
| Biological Activity | Test Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Effective at low concentrations | |
| Pseudomonas aeruginosa | Comparable to standard antibiotics | |
| Antifungal | Candida albicans | Strong inhibitory effects |
| Aspergillus niger | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
